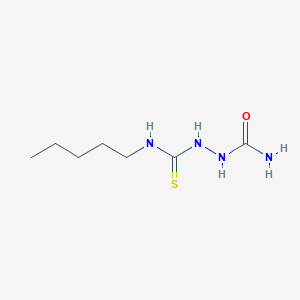![molecular formula C25H22BrN3O2S2 B14745169 N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide CAS No. 5311-89-7](/img/structure/B14745169.png)
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Preparation Methods
The synthesis of N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole core . The bromophenyl group is then introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent . The final step involves the coupling of the brominated benzothiazole with 3-butoxy-benzamide under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Chemical Reactions Analysis
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . For example, the compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to its antidiabetic effects . Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
Comparison with Similar Compounds
N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide): This compound also exhibits significant biological activities and is used in similar applications.
2-substituted benzothiazoles: These compounds have been widely studied for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Benzothiazole-based anti-tubercular compounds: These derivatives have shown promising results in the treatment of tuberculosis and other infectious diseases.
Properties
CAS No. |
5311-89-7 |
|---|---|
Molecular Formula |
C25H22BrN3O2S2 |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)-4-bromophenyl]carbamothioyl]-3-butoxybenzamide |
InChI |
InChI=1S/C25H22BrN3O2S2/c1-2-3-13-31-18-8-6-7-16(14-18)23(30)29-25(32)28-20-12-11-17(26)15-19(20)24-27-21-9-4-5-10-22(21)33-24/h4-12,14-15H,2-3,13H2,1H3,(H2,28,29,30,32) |
InChI Key |
UBGDZVBEZILOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
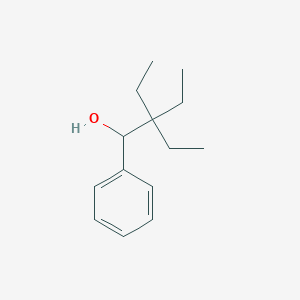

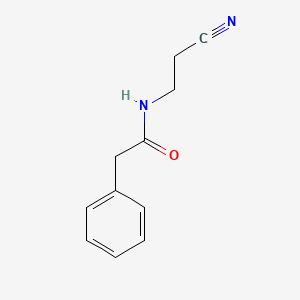
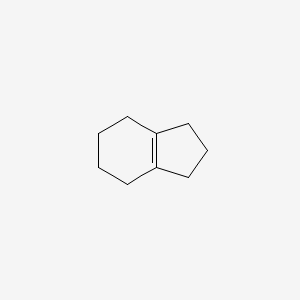

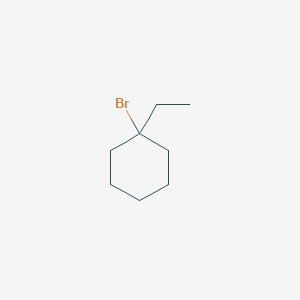
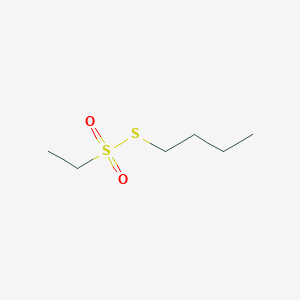
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
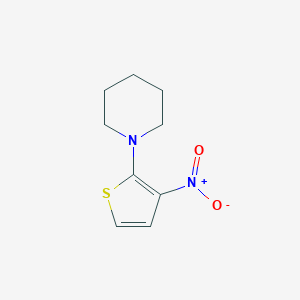
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

